Ethyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
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Overview
Description
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been the subject of extensive research . For instance, acetic acid ethyl esters containing a 5-oxo-triazole ring were synthesized by the condensation of compounds with ethyl bromoacetate in basic media .Molecular Structure Analysis
The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The thioacetic acid derivative undergoes intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring, resulting in the formation of N-substituted indole-2-thiol or a 2-alkoxysubstitutedbenzo .Physical And Chemical Properties Analysis
The molecular weight of Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate is 229.26 g/mol . It has a topological polar surface area of 106 Ų .Scientific Research Applications
Antimicrobial Agent Development
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate has been explored for its potential as an antimicrobial agent. Researchers have synthesized various derivatives of 1,3,4-thiadiazole to test against different strains of bacteria and fungi. The compounds have shown promising results, with some derivatives exhibiting significant inhibitory effects on microbial growth .
Corrosion Inhibition
The compound has been used in studies investigating the inhibition of copper corrosion. In an aerated 0.50M HCl solution, derivatives of 1,3,4-thiadiazole, including Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate, have demonstrated effectiveness in protecting copper surfaces from corrosion, which is crucial for extending the life of metal components in industrial settings .
Cancer Research
In the realm of cancer research, thiadiazole derivatives are being evaluated for their antitumor properties. While specific studies on Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate are not directly cited, the broader class of 1,3,4-thiadiazole compounds has been associated with potential antiproliferative effects on cancer cells, making them a point of interest for developing new cancer therapies .
Polymer Modification
The compound has applications in the modification of polymers to enhance their properties. For instance, chitosan, a biopolymer, has been modified with 1,3,4-thiadiazole derivatives to produce materials with improved antimicrobial activity. These modified polymers can be used in medical applications such as wound dressings that require antibacterial properties .
Enzyme Inhibition
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate and its derivatives have been studied as enzyme inhibitors. For example, they have been used to inhibit glutaminolysis in the context of poxvirus infections, showcasing the potential for these compounds to be used in antiviral therapies .
Dye Synthesis
The compound is also utilized in the synthesis of dyes, particularly hetarylazoindole dyes. These dyes have various applications, including in the textile industry for coloring fabrics and in scientific research as markers or indicators .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit glutaminase gls1 (kga), which is found in the kidney and brain .
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially altering its function .
Biochemical Pathways
Inhibition of glutaminase gls1 (kga) by similar compounds can affect glutamine metabolism, which is crucial for various cellular processes .
Result of Action
Similar compounds have been found to slow the growth of certain cell types .
Future Directions
properties
IUPAC Name |
ethyl 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-5-10-11-8(15-5)9-6(12)7(13)14-4-2/h3-4H2,1-2H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMNFSRXURXQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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